Tautomer-Dependent Hydrogen-Bond Donor Count and Polarity: 3H- vs. 1H-Pyrazolo[3,4-c]pyridine
The 3H-tautomer of pyrazolo[3,4-c]pyridine (CAS 271-46-5) possesses zero hydrogen-bond donors (HBD = 0) and three hydrogen-bond acceptors (HBA = 3), versus the 1H-tautomer (CAS 271-47-6) which carries one H-bond donor and two H-bond acceptors . This difference reduces the topological polar surface area from 41.57 Ų (1H) to 37.61 Ų (3H), a decrease of 3.96 Ų (~9.5%), and shifts the LogP from a consensus value of 0.71 (1H) to 0.55 (3H, chemsrc) or 1.68 (Leyan computational prediction), depending on the calculation method . The 1H-form additionally exhibits a predicted pKa of 11.96 ± 0.30, indicative of an ionizable N-H proton absent in the 3H-form . These differences are large enough to alter aqueous solubility, passive membrane permeability, and hydrogen-bonding interactions with biological targets, making tautomer selection a first-order variable in assay design.
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | 3H-Pyrazolo[3,4-c]pyridine: HBD = 0, HBA = 3, TPSA = 37.61 Ų, LogP = 0.55–1.68 |
| Comparator Or Baseline | 1H-Pyrazolo[3,4-c]pyridine (CAS 271-47-6): HBD = 1, HBA = 2, TPSA = 41.57 Ų, Consensus LogP = 0.71, pKa (predicted) = 11.96 ± 0.30 |
| Quantified Difference | ΔTPSA = 3.96 Ų (9.5% reduction in 3H-form); ΔHBD = 1 (elimination of N-H donor); ΔLogP = 0.16–0.97 units depending on method |
| Conditions | Computational predictions (Chemsrc, Bidepharm, ChemicalBook, Leyan); experimental validation of tautomer predominance by ¹H, ¹³C, ¹⁵N NMR in DMF solution and X-ray crystallography for substituted derivatives |
Why This Matters
A 9.5% reduction in TPSA and loss of a hydrogen-bond donor can shift a compound across key drug-likeness thresholds (e.g., blood-brain barrier penetration, oral absorption), directly impacting whether a screening hit in the 1H-series translates to the 3H-series and vice versa.
